N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-phenylpropanamide
Description
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-phenylpropanamide is a complex organic compound that features a combination of furan, thiophene, and phenyl groups. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and biological activities.
Properties
Molecular Formula |
C19H19NO3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H19NO3S/c21-15(17-9-10-18(24-17)16-7-4-12-23-16)13-20-19(22)11-8-14-5-2-1-3-6-14/h1-7,9-10,12,15,21H,8,11,13H2,(H,20,22) |
InChI Key |
UZUPJYZTXKFAQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-phenylpropanamide typically involves multi-step organic reactions. One common approach is the condensation reaction between furan-2-carboxylic acid hydrazide and thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, to enhance reaction rates and yields. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted furan and thiophene compounds .
Scientific Research Applications
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-phenylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonyl derivatives: These compounds share the furan ring and exhibit similar biological activities.
Thiophene-2-carbonyl derivatives: These compounds contain the thiophene ring and are known for their therapeutic properties.
Uniqueness
N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-phenylpropanamide is unique due to its combination of furan, thiophene, and phenyl groups, which confer distinct electronic and steric properties. This uniqueness enhances its potential for diverse applications in medicinal chemistry and material science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
